

Application Notes and Protocols for SR-18292 in Mouse Models of Diabetes

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Compound of Interest

Compound Name: SR-18292

Cat. No.: B610970

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Introduction

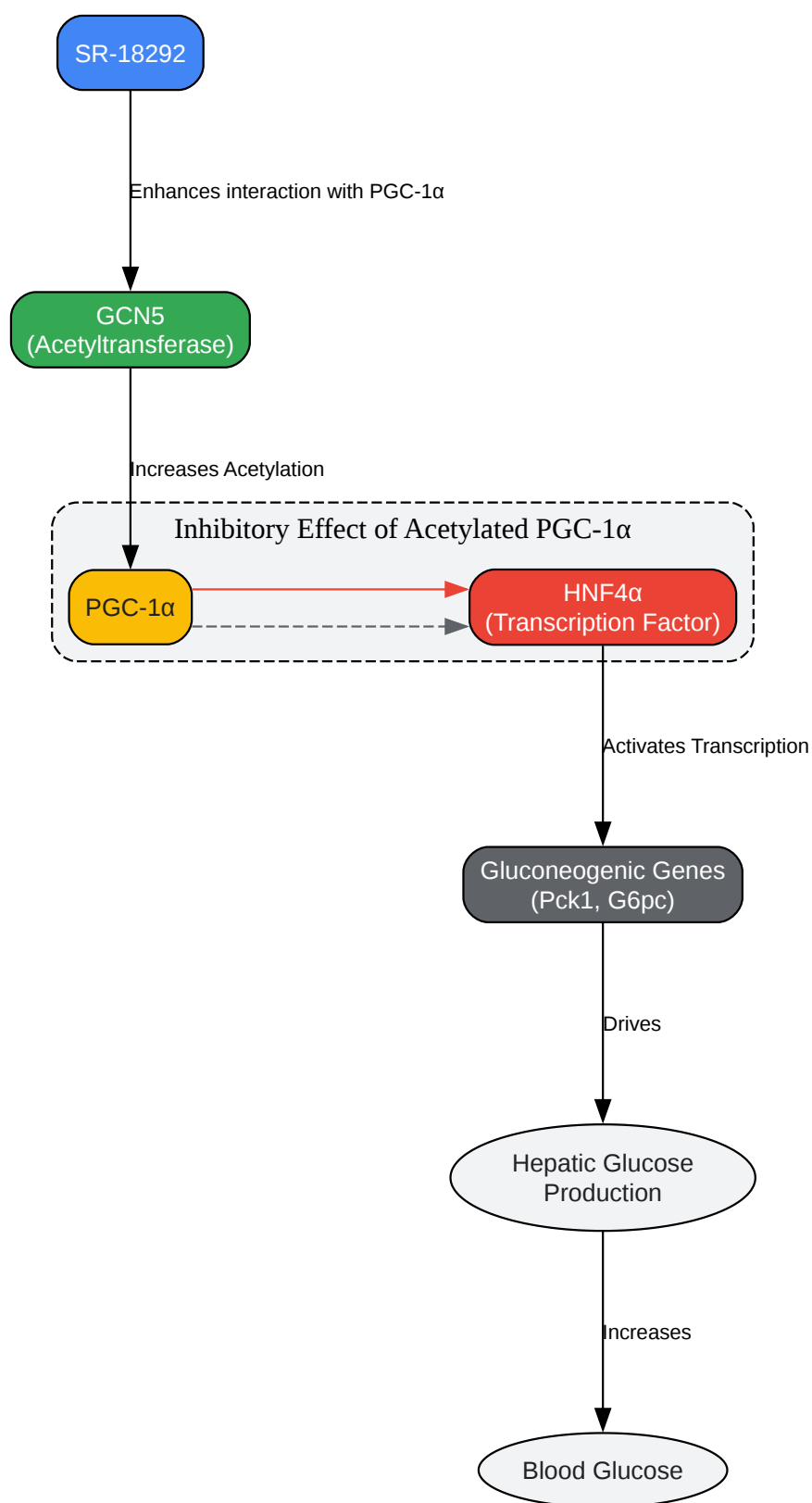
SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1 α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). In the context of type 2 diabetes, PGC-1 α is a key regulator of hepatic gluconeogenesis, the process of producing glucose in the liver. By inhibiting PGC-1 α , **SR-18292** effectively suppresses the expression of crucial gluconeogenic genes, leading to reduced hepatic glucose production. This mechanism of action makes **SR-18292** a promising therapeutic candidate for the treatment of type 2 diabetes. [\[1\]](#)

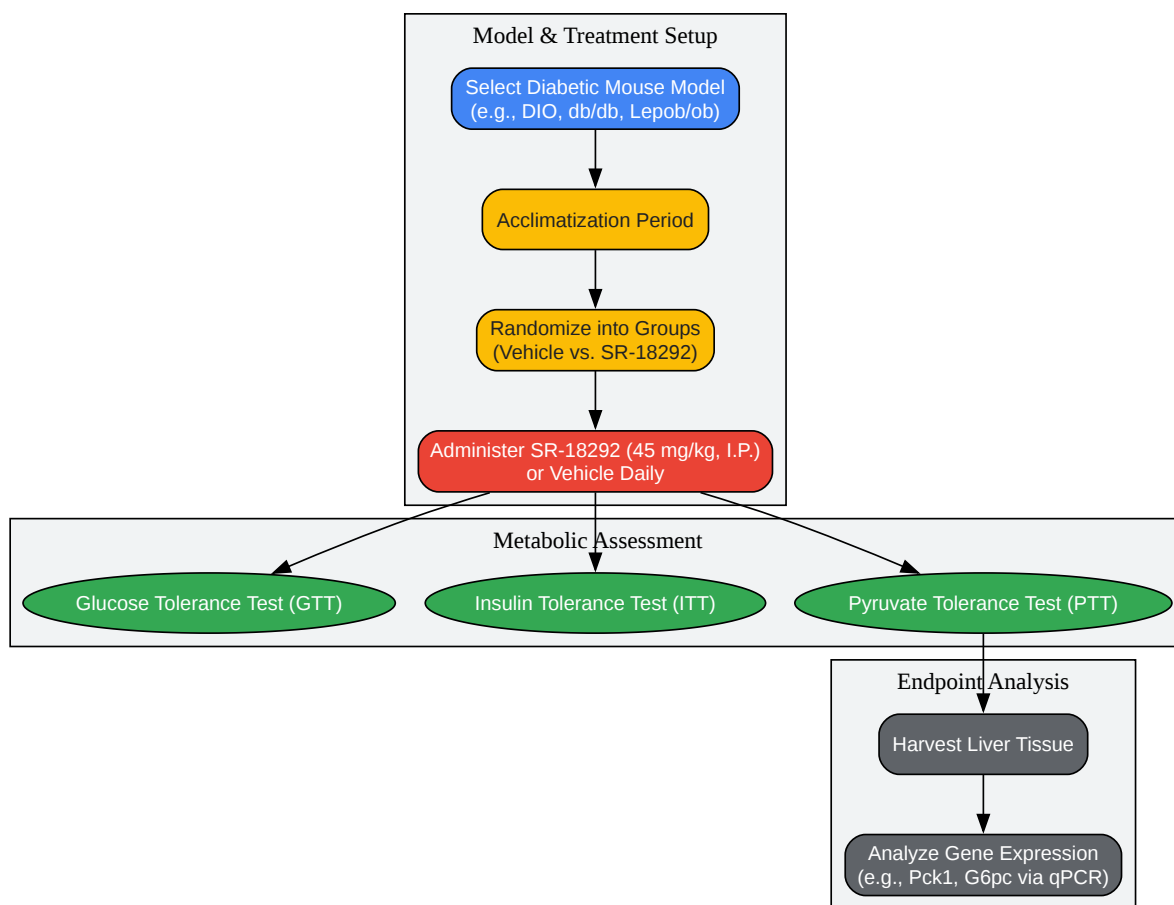
These application notes provide a comprehensive guide for the use of **SR-18292** in preclinical mouse models of diabetes, summarizing its biological effects and providing detailed protocols for in vivo studies.

Mechanism of Action

SR-18292's primary mechanism involves the modulation of PGC-1 α activity through acetylation. It increases the interaction between PGC-1 α and the acetyltransferase GCN5. This enhanced acetylation of PGC-1 α inhibits its ability to co-activate the transcription factor HNF4 α (Hepatocyte nuclear factor 4 alpha). Consequently, the expression of key gluconeogenic enzymes, Phosphoenolpyruvate carboxykinase (PEPCK or Pck1) and Glucose-6-phosphatase

(G6pc), is significantly reduced.[1] This targeted suppression of hepatic glucose output contributes to lower blood glucose levels and improved insulin sensitivity.[1]





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References

- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SR-18292 in Mouse Models of Diabetes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610970#how-to-use-sr-18292-in-mouse-models-of-diabetes]

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